![molecular formula C9H10O3S B12943763 5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid is an organic compound belonging to the class of heterocyclic compounds known as thienopyrans. These compounds are characterized by a fused ring system containing both sulfur and oxygen atoms. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires a basic medium and can be catalyzed by morpholine and diethylamine . The reaction is carried out at a lower temperature (40–41°C) to improve the yield and reduce the formation of by-products .
Analyse Chemischer Reaktionen
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ethyl cyanoacetate, malononitrile, and cyanoacetamide . The major products formed from these reactions are pyrano[4’,3’:4,5]thieno[2,3-b]pyridines . These reactions are typically carried out under mild conditions to ensure high yields and minimize side reactions.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential anticonvulsant, antibacterial, antitumor, anti-inflammatory, antidepressant, and antiviral activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development.
Wirkmechanismus
The mechanism of action of 5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Ras-related GTPases by binding to the Rab7 nucleotide binding site . This inhibition can reduce class switch DNA recombination (CSR) in B cells and affect the survival of plasma cells . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can be compared with other similar compounds, such as 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans and pyrano[4’,3’:4,5]thieno[2,3-b]pyridines . These compounds share a similar fused ring system but differ in their functional groups and biological activities. For instance, 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans exhibit anticonvulsant activity, while pyrano[4’,3’:4,5]thieno[2,3-b]pyridines have been studied for their antibacterial and antitumor properties
Eigenschaften
Molekularformel |
C9H10O3S |
|---|---|
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
5-methyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid |
InChI |
InChI=1S/C9H10O3S/c1-5-2-6-7(9(10)11)4-13-8(6)3-12-5/h4-5H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
LIGDWNFSWUPPIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(CO1)SC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


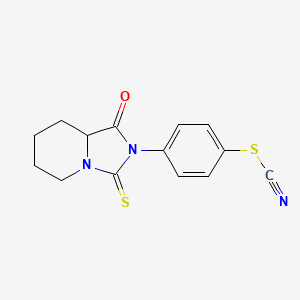
![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)
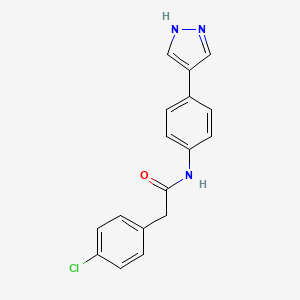
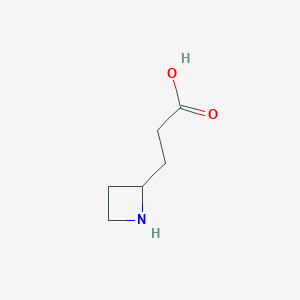
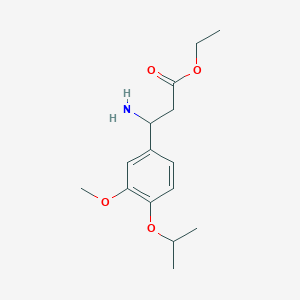
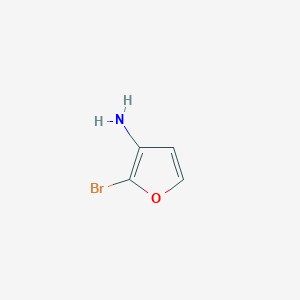

![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)


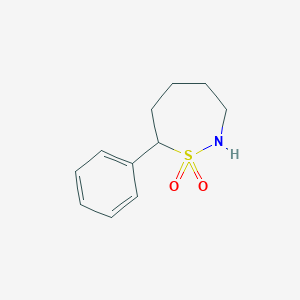
![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)


